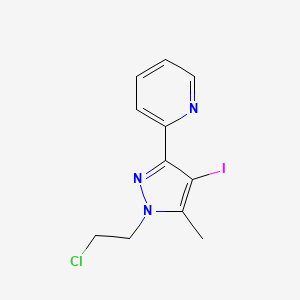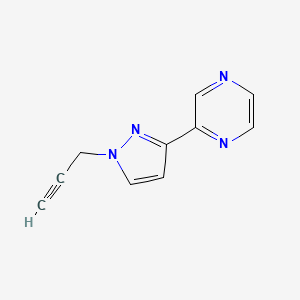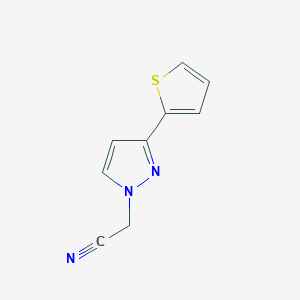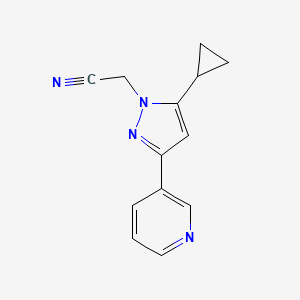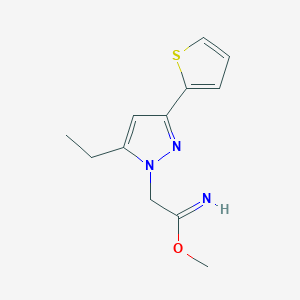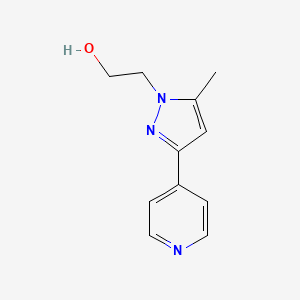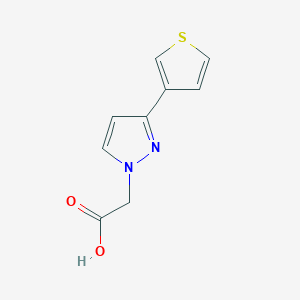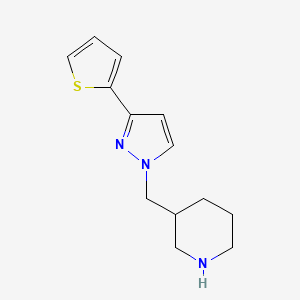
2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine
Overview
Description
Scientific Research Applications
Regioselectivity and Biological Properties
Pyrazoles and their annulated derivatives, including pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines, showcase a broad spectrum of biological activities. They are recognized for their antimicrobial, anti-inflammatory, and analgesic properties. Efficient synthetic pathways have been established for derivatives such as isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-diones, contributing significantly to their biological application potential. The compounds synthesized demonstrated promising inhibitory efficiency against both gram-positive and gram-negative bacteria, highlighting their importance in medical chemistry (Zaki, Sayed, & Elroby, 2016).
Antibacterial and Antioxidant Properties
Substituted pyrazolines and pyrazolines bearing pyrazine moiety have been synthesized and evaluated for their antibacterial activities. These compounds showed significant inhibitory action against various bacteria strains, with some exhibiting antioxidant properties. This emphasizes the potential of pyrazoline and pyrazine derivatives in developing new antibacterial and antioxidant agents (Rani et al., 2015)(Kitawat & Singh, 2014).
Synthetic Applications
Synthesis of Novel Derivatives
Pyrazolines, including those with substituents like the 2-pyrazoline derivatives, have been synthesized for various applications. These processes often involve the reaction of certain propenones with hydrazine, leading to potentially biologically active compounds. The efficiency of these synthetic methods opens avenues for further exploration in the field of organic and medicinal chemistry (Girisha et al., 2010).
Synthesis of Fluorescent Compounds
The synthesis of pyrazoles and pyrazolines involving pent-1-en-4-yn-3-one and arylhydrazines has led to compounds with notable fluorescent properties. These compounds are not only important for their biological activities but also for their fluorescence, indicating potential applications in material science and bioimaging (Odin et al., 2022).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-2-7-17-13(10-3-4-10)8-11(16-17)12-9-14-5-6-15-12/h1,5-6,8-10H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTTUUJJZYMVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




